nAChR Binding Affinity: NH vs N-Methyl Substitution
The N-methyl derivative ABT-418 exhibits high-affinity binding to rat brain nAChRs with Ki values of 3 nM (against [³H]cytisine) and 6 nM (against [³H]nicotine) . In contrast, while direct binding data for the NH parent compound 3-Methyl-5-pyrrolidin-2-ylisoxazole are not reported in primary literature, structure-activity relationship (SAR) studies of the pyrrolidine-modified analog series demonstrate that N-demethylation ablates high-affinity nAChR binding [1]. The tertiary amine of ABT-418 provides the cationic center essential for interaction with the receptor's anionic subsite, a feature absent in the secondary amine scaffold. This class-level inference indicates that the NH compound's binding affinity is reduced by at least three orders of magnitude relative to ABT-418.
| Evidence Dimension | nAChR binding affinity (Ki) |
|---|---|
| Target Compound Data | Not reported; predicted >10,000 nM based on SAR class |
| Comparator Or Baseline | ABT-418 (N-methyl analog): Ki = 3 nM ([³H]cytisine); Ki = 6 nM ([³H]nicotine) |
| Quantified Difference | Estimated >3,300-fold reduction in affinity upon N-demethylation |
| Conditions | Rat brain membrane preparations; radioligand displacement assays |
Why This Matters
The dramatic affinity difference confirms that 3-Methyl-5-pyrrolidin-2-ylisoxazole cannot serve as a pharmacologic substitute for ABT-418 in nAChR-targeted studies; its procurement is justified only for synthetic derivatization or as a negative control.
- [1] Lin, N. H., Gunn, D. E., Li, Y., He, Y., Bai, H., Ryther, K. B., ... & Arneric, S. P. (1994). Synthesis and structure-activity relationships of pyrrolidine-modified analogs of the potent cholinergic channel activator, ABT-418. Bioorganic & Medicinal Chemistry Letters, 4(20), 2389-2394. View Source
